Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate is a chemical compound with the molecular formula C₉H₉NO₂S₂ and a molecular weight of 227.31 g/mol . This compound is characterized by the presence of an isothiocyanate group attached to a thiophene ring, which is further substituted with methyl groups and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with methylamine to yield the methyl ester. Finally, the isothiocyanate group is introduced by reacting the methyl ester with thiophosgene under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The isothiocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Thioureas, carbamates, and dithiocarbamates.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Scientific Research Applications
Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the modification of protein function. This interaction can affect various molecular targets and pathways, including enzymes and signaling proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-isothiocyanato-4-methylthiophene-3-carboxylate
- Methyl 2-isothiocyanato-5-methylthiophene-3-carboxylate
- Methyl 2-isothiocyanato-3-methylthiophene-4-carboxylate
Uniqueness
Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate is unique due to the specific substitution pattern on the thiophene ring, which can influence its reactivity and biological activity. The presence of both methyl groups at the 4 and 5 positions of the thiophene ring can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S2/c1-5-6(2)14-8(10-4-13)7(5)9(11)12-3/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQIQCGIUXTUIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N=C=S)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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